![molecular formula C34H36Cl2N8O4 B8144761 Evixapodlin CAS No. 2374856-75-2](/img/structure/B8144761.png)
Evixapodlin
説明
Evixapodlin, also known as GS-4224, is a synthetic organic compound . It was developed as an alternative to monoclonal antibody PD-L1/PD-1 interaction inhibitors, for potential anticancer and antiviral activities . It was developed by Gilead Sciences and is one of the chemical structures claimed in their patent WO2019160882A1 .
科学的研究の応用
Therapeutic Applications : Extracellular vesicles (EVs), which include substances like Evixapodlin, are being investigated for therapeutic uses such as regenerative medicine and as drug delivery agents. Their RNA content shows significant potential beyond diagnostics (Veziroglu & Mias, 2020).
Drug Delivery and Regenerative Medicine : EVs have shown potential in drug delivery and regenerative medicine, though further research is necessary to optimize their utilization for these purposes (Murphy et al., 2019).
Cancer Diagnosis and Treatment : EVs can regulate tumor growth, metastasis, and invasion. They exhibit specific expression patterns similar to parental cells, providing a fingerprint for early cancer diagnosis and monitoring treatment responses (Abhange et al., 2021).
Various Therapeutic Approaches : They may serve as novel tools for various therapeutic approaches, including anti-tumor therapy, pathogen vaccination, immune-modulatory and regenerative therapies, and drug delivery (Lener et al., 2015).
Biomedical Applications : EVs have the potential to be excellent therapeutics and drug carriers, potentially aiding in cancer and inflammatory disease treatments (Gao, Dong, & Wang, 2019).
Nanomedicine : Nanosized EVs have high potential for diagnostic and therapeutic applications in nanomedicine, including immune therapy, vaccination trials, regenerative medicine, and drug delivery (Fais et al., 2016).
Regenerative Medicine : EVs hold remarkable potential in regenerative medicine by acting as therapeutically promising nanodrugs (Fuster-Matanzo et al., 2015).
Biomarkers and Nano-bio-carriers : EVs are being explored as biomarkers for disease diagnosis and prognosis, and as nano-bio-carriers for the development of new therapeutic strategies, particularly in cancer and immune-related diseases (Pinheiro et al., 2018).
Clinical Application : While EVs have been demonstrated to be useful in nano drug delivery, standardization of isolation and purification methods is needed to match their potential for clinical use (Akbar et al., 2022).
Development of Novel Diagnostics and Therapeutics : EV research has the potential to develop novel diagnostics and therapeutics for various pathologies but requires a supportive ecosystem for reproducibility, reliability, and clinical application (De Wever & Hendrix, 2019).
作用機序
特性
IUPAC Name |
(5S)-5-[[[5-[2-chloro-3-[2-chloro-3-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyrazin-2-yl]phenyl]phenyl]-3-methoxypyrazin-2-yl]methylamino]methyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-47-33-27(15-37-13-19-9-11-29(45)41-19)39-17-25(43-33)23-7-3-5-21(31(23)35)22-6-4-8-24(32(22)36)26-18-40-28(34(44-26)48-2)16-38-14-20-10-12-30(46)42-20/h3-8,17-20,37-38H,9-16H2,1-2H3,(H,41,45)(H,42,46)/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIOPWHTJZYKIL-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1CNCC2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNCC6CCC(=O)N6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=CN=C1CNC[C@@H]2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNC[C@@H]6CCC(=O)N6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2374856-75-2 | |
Record name | Evixapodlin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374856752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EVIXAPODLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1WH7GQ72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。